CART (55-102) (human)

Übersicht

Beschreibung

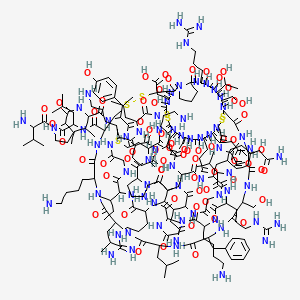

CART (55-102) (human) ist ein Peptidfragment, das aus dem Kokain- und Amphetamin-regulierten Transkript (CART) abgeleitet ist. Dieses Peptid ist bekannt für seine starke appetitzügelnde Aktivität und steht in enger Verbindung mit den Wirkungen von Leptin und Neuropeptid Y . Die Sequenz dieses Peptids lautet Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

CART (55-102) (human) wird typischerweise mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist . Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine Reinheit von ≥ 95% zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von CART (55-102) (human) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatische Peptidsynthesizer, die mehrere Peptidketten gleichzeitig verarbeiten können und so eine hohe Ausbeute und Reinheit gewährleisten. Das Endprodukt wird lyophilisiert, um ein stabiles, weißes Pulver zu erhalten .

Wissenschaftliche Forschungsanwendungen

CART (55-102) (human) has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

CART (55-102) (human) is an endogenous satiety factor . It is closely associated with leptin and neuropeptide Y .

Mode of Action

CART (55-102) (human) has a unique, specific CART receptor-independent regulatory mechanism . It has been found that CART processes are proximal to 5HT DRN neurons . Microinjection of CART (55-102) peptide into the DRN has an anxiogenic effect in mice . Furthermore, central CART administration reduced cfos activation in 5HT neurons of the ventral DRN .

Biochemical Pathways

CART (55-102) (human) is involved in several physiological and pathological processes . It plays a role in appetite, energy balance, maintenance of body weight, reward and addiction, and the stress response . It is also involved in the regulation of nociceptive processes .

Result of Action

CART (55-102) (human) has potent appetite-suppressing activity . It inhibits normal and starvation-induced feeding . It is also closely related to the actions of leptin and neuropeptide Y, and blocks the neuropeptide Y-induced feeding response .

Action Environment

The action, efficacy, and stability of CART (55-102) (human) can be influenced by various environmental factors. For example, the replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr(Me) or Phe(NO2) residues can affect its anorectic property

Biochemische Analyse

Biochemical Properties

CART (55-102) (human) is an endogenous satiety factor with potent appetite-suppressing activity. It interacts closely with leptin and neuropeptide Y, both of which are critical regulators of energy balance . The peptide’s sequence includes several disulfide bridges that contribute to its stability and function. CART (55-102) (human) interacts with various enzymes and proteins, including dipeptidyl-peptidase 4 (DPP4), which plays a role in its regulatory mechanisms . The interaction with DPP4 is particularly significant as it influences the peptide’s stability and activity in biochemical reactions.

Cellular Effects

CART (55-102) (human) exerts significant effects on various cell types and cellular processes. It has been shown to inhibit food intake by interacting with neurons in the hypothalamus, a brain region involved in hunger regulation . Additionally, CART (55-102) (human) influences cell signaling pathways, including those involving serotonin (5HT) neurons in the dorsal raphe nucleus (DRN), which are associated with anxiety and stress responses . The peptide also affects gene expression related to feeding behavior and energy expenditure.

Molecular Mechanism

The molecular mechanism of CART (55-102) (human) involves its interaction with specific receptors and enzymes. Although the exact receptor for CART peptides has not been identified, it is known to exert its effects through receptor-independent mechanisms . CART (55-102) (human) inhibits DPP4 in astrocytes, reducing neuroinflammation and modulating pain transmission in the spinal cord . This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CART (55-102) (human) have been observed to change over time. The peptide is stable in lyophilized form for up to six months at 0-5°C and remains active for up to five days after rehydration . Long-term studies have shown that chronic central infusion of CART (55-102) (human) leads to sustained inhibitory effects on food intake and body weight gain in both normal and obese animals . These effects are accompanied by decreases in plasma insulin and leptin levels, indicating its long-term impact on metabolic regulation.

Dosage Effects in Animal Models

The effects of CART (55-102) (human) vary with different dosages in animal models. In rats, intra-BLA (basolateral amygdala) infusions of CART (55-102) (human) at doses of 1, 2, and 4 μg/side produced dose-dependent effects on conditioned place preference (CPP) and conditioned place aversion (CPA) . Higher doses (4 μg/side) resulted in aversive effects, while lower doses (1 μg/side) did not produce significant behavioral changes. Chronic central infusion of CART (55-102) (human) also demonstrated marked inhibitory effects on food intake and body weight gain in both lean and high-fat-fed obese rats .

Metabolic Pathways

CART (55-102) (human) is involved in several metabolic pathways, particularly those related to energy homeostasis and appetite regulation. It interacts with enzymes such as DPP4, which modulates its activity and stability . The peptide’s role in inhibiting neuropeptide Y-induced feeding response highlights its involvement in metabolic flux and regulation of metabolite levels . Additionally, CART (55-102) (human) influences lipid oxidation and fuel utilization, contributing to its effects on body weight and energy balance .

Transport and Distribution

CART (55-102) (human) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . The peptide’s distribution is influenced by its interactions with leptin and neuropeptide Y, which are critical for its appetite-suppressing activity . Additionally, CART (55-102) (human) is distributed in the central nervous system, particularly in regions involved in feeding behavior and energy regulation .

Subcellular Localization

The subcellular localization of CART (55-102) (human) is crucial for its activity and function. The peptide is primarily localized in the hypothalamus, where it interacts with neurons involved in hunger regulation . It is also found in the dorsal raphe nucleus, where it modulates serotonin signaling and anxiety responses . The presence of disulfide bridges in its structure aids in its stability and targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CART (55-102) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .

Industrial Production Methods

Industrial production of CART (55-102) (human) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously, ensuring high yield and purity. The final product is lyophilized to obtain a stable, white powder .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CART (55-102) (human) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Die Synthese von CART (55-102) (human) beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphat) und Entschützungsmittel wie Trifluoressigsäure (TFA) . Die Reaktionen werden unter milden Bedingungen durchgeführt, um einen Abbau des Peptids zu verhindern.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das CART (55-102) (human) Peptid selbst. Während der Synthese werden auch intermediäre geschützte Peptide gebildet, die anschließend entschützt und gereinigt werden .

Wissenschaftliche Forschungsanwendungen

CART (55-102) (human) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und -reinigungsverfahren verwendet.

Biologie: Untersucht wird seine Rolle bei der Regulierung von Appetit und Energiehomöostase.

Wirkmechanismus

CART (55-102) (human) übt seine Wirkung durch die Interaktion mit spezifischen Rezeptoren im Gehirn aus, obwohl die genauen Rezeptoren nicht vollständig identifiziert sind . Es ist bekannt, dass es die durch Neuropeptid Y induzierte Nahrungsaufnahme hemmt und die Neuroinflammation durch Hemmung der Dipeptidylpeptidase 4 (DPP4) in Astrozyten reduziert . Dies führt zu einem Rückgang von proinflammatorischen Zytokinen wie TNFα und IL-6 und trägt so zu seinen anorektischen und entzündungshemmenden Wirkungen bei .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CART (62-102): Ein weiteres Fragment des Kokain- und Amphetamin-regulierten Transkripts mit ähnlichen anorektischen Eigenschaften.

Neuropeptid Y: Ein Peptid, das den Appetit anregt, im Gegensatz zu den appetitzügelnden Wirkungen von CART (55-102) (human).

Einzigartigkeit

CART (55-102) (human) ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins mehrerer Disulfidbrücken einzigartig, die zu seiner Stabilität und biologischen Aktivität beitragen . Seine Fähigkeit, mit Neuropeptid-Y- und Leptin-Signalwegen zu interagieren, unterstreicht seine besondere Rolle bei der Appetitregulierung und Energiehomöostase .

Eigenschaften

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCZAYAPDLTVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C225H365N65O65S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5245 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)